molecular formula C13H14O2S B2582385 5-Tert-butyl-1-benzothiophene-2-carboxylic acid CAS No. 126231-21-8

5-Tert-butyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2582385
CAS No.: 126231-21-8
M. Wt: 234.31
InChI Key: AFIRGXFORSDNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1-benzothiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H14O2S and a molecular weight of 234.32 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The tert-butyl group at the 5-position and the carboxylic acid group at the 2-position make this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of benzothiophene derivativesThe reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzothiophene. The process includes alkylation, oxidation, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-tert-butyl-1-benzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzothiophene have shown promise in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In industry, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-tert-butyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIRGXFORSDNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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